(R)-2-(benzylamino)butan-1-ol
Overview
Description
“®-2-(benzylamino)butan-1-ol” is a chemical compound with the molecular formula C11H17NO . It is also known as 4-Benzylamino-1-butanol .
Molecular Structure Analysis
The molecular structure of “®-2-(benzylamino)butan-1-ol” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 179.13100 .Physical and Chemical Properties Analysis
“®-2-(benzylamino)butan-1-ol” has a molecular weight of 179.25900 . It has a boiling point of 140ºC at 0.8mmHg and a flash point of 105.5ºC . The density of the compound is 1.02 g/cm3 . Other properties include a refractive index of 1.527, a Polar Surface Area (PSA) of 32.26000, and a partition coefficient (LogP) of 1.93960 .Scientific Research Applications
Analytical Characterization : (R)-2-(benzylamino)butan-1-ol and similar compounds have been characterized analytically using techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS), gas chromatography-orbitrap mass spectrometry (GC-Orbitrap-MS), and nuclear magnetic resonance spectroscopy (NMR) (Cui-mei Liu et al., 2022).
Catalysis and Chemical Synthesis : This compound has been used in the synthesis of chiral 1,2-amino alcohol derivatives through catalytic hydrogenation, showcasing its utility in producing optically active compounds of practical importance (L. Hegedüs et al., 2015).
Chiral Resolution : It has been used in the chiral resolution of racemic compounds, such as cyclopropanecarboxylic acids, through diastereomer salt crystallization in supercritical carbon dioxide (Dániel Varga et al., 2014).
Pharmaceutical Research : It is involved in the synthesis and configuration studies of cyclin-dependent kinase inhibitors like roscovitine, highlighting its potential application in developing new pharmacological compounds (Shudong Wang et al., 2001).
Chemical Kinetic Studies : Research has been conducted on the combustion properties and detailed chemical kinetic modeling of butan-1-ol, a closely related compound, for understanding its role in biofuel applications (G. Black et al., 2010).
Properties
IUPAC Name |
(2R)-2-(benzylamino)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBTQBTIYCCFJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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